molecular formula C10H10N4O B1476437 (3-Azidoazetidin-1-yl)(phenyl)methanone CAS No. 2098123-39-6

(3-Azidoazetidin-1-yl)(phenyl)methanone

Cat. No.: B1476437
CAS No.: 2098123-39-6
M. Wt: 202.21 g/mol
InChI Key: VDBWAWHDUGKNPM-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in the synthesis of various pharmaceuticals due to their structural similarity to β-lactams . The azido group (N3) is a functional group that is often used in click chemistry, a type of chemical reaction used in drug discovery and materials science .


Synthesis Analysis

Azetidines can be synthesized through a variety of methods, including cyclization reactions and ring expansion strategies . The azido group can be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of azetidines consists of a four-membered ring with one nitrogen and three carbon atoms . The azido group consists of three nitrogen atoms in a linear arrangement .


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions, including ring-opening reactions and substitutions . The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition .


Physical and Chemical Properties Analysis

Azetidines are generally stable compounds, but their physical and chemical properties can vary widely depending on their substitution patterns . The azido group is generally stable but can decompose explosively under certain conditions .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Research has been conducted on the synthesis of new derivatives, such as triazole and triazolidin derivatives, using compounds related to (3-Azidoazetidin-1-yl)(phenyl)methanone. These compounds have been synthesized from reactions involving carbonoyl isothiocyanate with phenyl hydrazine and characterized using various spectroscopic techniques (Abosadiya et al., 2018).
  • Development of Fluorescent Dyes :

    • The molecule has been used in the development of fluorescent monoazo disperse dyes. These dyes show red-shifted absorption maxima and high molar extinction coefficients, demonstrating potential in applications that require induced fluorescence and enhanced photostability (Jadhav et al., 2018).
  • Catalytic Asymmetric Additions :

    • A study focused on the synthesis and evaluation of N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from similar compounds, for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights its potential use in asymmetric synthesis (Wang et al., 2008).
  • Liquid Crystal Properties :

    • Aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone compounds, closely related to this compound, have been synthesized and characterized for their liquid crystal behaviors, showing potential for applications in liquid crystal displays and related technologies (Zhao et al., 2013).
  • Antiviral and Antitumoral Activities :

    • New series of related compounds have been synthesized and tested for their antiviral and antitumoral activities, showing that structural variations can significantly impact their biological properties (Jilloju et al., 2021).
  • Protein Tyrosine Kinase Inhibitory Activity :

    • Novel furan-2-yl(phenyl)methanone derivatives, structurally similar to this compound, have been synthesized and shown to exhibit significant protein tyrosine kinase inhibitory activity, highlighting their potential in therapeutic applications, particularly in cancer treatment (Zheng et al., 2011).
  • Antioxidant, Antimicrobial, and Antimycobacterial Activities :

    • Compounds linking azetidinone and thiazolidinone moieties to an indole nucleus have been studied for their antioxidant, antimicrobial, and antimycobacterial activities. These studies provide insights into the potential therapeutic uses of these compounds (Saundane & Walmik, 2013).

Mechanism of Action

The mechanism of action of azetidine-based drugs often involves interaction with biological targets, such as enzymes or receptors . The exact mechanism of action would depend on the specific structure of the compound and the target it interacts with .

Safety and Hazards

Azetidines and azides can be hazardous due to their potential for explosive decomposition . Proper safety precautions should be taken when handling these compounds .

Future Directions

Azetidines and azides are areas of active research in medicinal chemistry and materials science . Future research may lead to the development of new drugs and materials based on these compounds .

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-13-12-9-6-14(7-9)10(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBWAWHDUGKNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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